Brazzein -

Brazzein

Catalog Number: EVT-246835
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brazzein is a sweet-tasting protein derived from the fruit of the West African plant Pentadiplandra brazzeana. It is classified as a non-nutritive sweetener, offering a sweetness profile that is approximately 500 to 2,000 times sweeter than sucrose, depending on the concentration and conditions. Brazzein has garnered interest due to its potential applications in food and beverage industries as a natural alternative to synthetic sweeteners.

Source and Classification

Brazzein was first isolated in the early 1990s from the fruit of Pentadiplandra brazzeana, which is native to the tropical regions of Africa. This protein belongs to a class of compounds known as "sweet proteins," which also includes others like thaumatin and monellin. Brazzein is classified as a heat-stable protein, making it suitable for various culinary applications where heat processing occurs.

Synthesis Analysis

Methods

The synthesis of brazzein can be performed through several methods, including extraction from natural sources and recombinant DNA technology.

  1. Extraction from Natural Sources: The traditional method involves extracting brazzein from the fruit of Pentadiplandra brazzeana. This process typically includes:
    • Harvesting: Collecting ripe fruits.
    • Extraction: Using aqueous solutions to solubilize the protein, followed by centrifugation to separate soluble proteins.
    • Purification: Techniques such as ion-exchange chromatography and gel filtration are employed to isolate brazzein from other proteins and impurities.
  2. Recombinant DNA Technology: Advances in biotechnology have enabled the production of brazzein through microbial fermentation. This involves:
    • Gene Cloning: The gene encoding brazzein is inserted into a suitable vector.
    • Transformation: The vector is introduced into host organisms (such as yeast or bacteria).
    • Fermentation: The host cells are cultured under controlled conditions to express the protein.
    • Purification: Similar chromatographic techniques are used to isolate and purify the recombinant brazzein.

Technical Details

The extraction process typically yields low concentrations of brazzein, necessitating efficient purification methods. In contrast, recombinant production allows for higher yields and scalability, making it an attractive option for commercial applications.

Molecular Structure Analysis

Structure

Brazzein is characterized by its unique molecular structure, which consists of 57 amino acids. Its three-dimensional structure has been elucidated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.

  • Secondary Structure: Brazzein exhibits a high proportion of α-helices and β-sheets, contributing to its stability and solubility.
  • Tertiary Structure: The protein folds into a compact globular shape, with hydrophobic regions that likely play a role in its interaction with taste receptors.

Data

  • Molecular Weight: Approximately 6 kDa.
  • Isoelectric Point: Around pH 5.0, which influences its solubility in various food matrices.
Chemical Reactions Analysis

Reactions

Brazzein does not undergo significant chemical reactions under normal conditions but can interact with various compounds in food systems:

  1. Maillard Reaction: When exposed to reducing sugars at elevated temperatures, brazzein can participate in Maillard reactions, potentially altering its sweetness profile.
  2. Denaturation: High temperatures or extreme pH levels can lead to denaturation, affecting its functional properties.

Technical Details

The stability of brazzein under different pH levels and temperatures makes it suitable for incorporation into diverse food products without losing its sweetening capability.

Mechanism of Action

Process

The mechanism by which brazzein elicits sweetness involves binding to specific taste receptors on the tongue:

  1. Taste Receptor Interaction: Brazzein primarily interacts with the T1R2/T1R3 receptor complex, which is responsible for detecting sweet flavors.
  2. Signal Transduction: Upon binding, a conformational change occurs in the receptor, triggering intracellular signaling pathways that result in the perception of sweetness.

Data

Research indicates that brazzein's interaction with taste receptors is influenced by its structural features, particularly its hydrophobic regions and specific amino acid residues that enhance binding affinity.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Brazzein is soluble in water but less so in organic solvents.
  • Stability: It exhibits stability across a wide range of temperatures (up to 100°C) and pH levels (pH 3-8).

Chemical Properties

  • Sweetness Intensity: Approximately 500–2,000 times sweeter than sucrose.
  • Caloric Content: Non-nutritive; contributes no calories when consumed at typical usage levels.

Relevant Data or Analyses

Studies have shown that brazzein retains its sweetness even after prolonged heating or exposure to acidic conditions, making it an ideal candidate for various food formulations.

Applications

Brazzein has several promising applications:

  1. Food Industry: Used as a natural sweetener in beverages, dairy products, and desserts due to its intense sweetness and low caloric content.
  2. Pharmaceuticals: Investigated for potential use in formulations requiring sweetening without additional calories.
  3. Cosmetics: Explored for use in cosmetic products where sweetness may enhance user experience.
Molecular Mechanisms of Sweetness Perception

Interaction Dynamics with T1R2-T1R3 Heterodimeric Sweet Taste Receptor

Brazzein activates the human sweet taste receptor, a class C G protein-coupled receptor (GPCR) composed of T1R2 and T1R3 subunits. This heterodimer forms a complex binding pocket with distinct domains: the Venus Flytrap Module (VFTM) and Cysteine-Rich Domain (CRD). Protein-docking simulations and functional studies reveal that brazzein binds preferentially to the open conformation of T1R2's VFTM while simultaneously engaging the CRD of T1R3 (Fig. 1A). This multi-domain interaction spans an extensive interface (≈1,200 Ų), with the protein positioned between the receptor subunits rather than within a single subunit's binding cleft [1] [6] [9]. Mutagenesis experiments demonstrate that brazzein's binding is critically dependent on human-specific sequences in both T1R2 and T1R3, as chimeric receptors containing mouse T1R3 fail to respond to brazzein stimulation [2] [9]. This species specificity highlights the precise molecular complementarity required for brazzein-induced receptor activation.

Table 1: Key Receptor Domains Involved in Brazzein Binding

Receptor SubunitFunctional DomainInteraction RoleExperimental Evidence
T1R2Open VFTM (Lobe II)Primary binding interfaceGRAMM docking simulations, site-directed mutagenesis [1]
T1R2CRDStabilizationChimeric receptor studies [9]
T1R3CRDCritical binding siteR43A mutation disrupts interaction [6]
T1R2-T1R3Subunit interfaceAllosteric modulationR217A mutation reduces positive cooperativity [9]

Structural Determinants of Receptor Binding Affinity

The spatial distribution of charged residues on brazzein's surface governs its binding affinity for the T1R2-T1R3 receptor. Three key interaction sites have been identified through comprehensive mutagenesis and structural analysis (Fig. 1B):

  • Site 1 (Loop43): This region contains the critical residue Arg43, which forms a salt bridge with Glu253 of T1R2. Mutation to alanine (R43A) reduces sweetness potency by >90% due to loss of this electrostatic interaction [2] [6] [9].
  • Site 2 (Termini): The N-terminal Asp2 and C-terminal Tyr54 create a discontinuous epitope. D29K mutation increases positive charge, enhancing sweetness through improved electrostatic complementarity with T1R2's acidic residues. Tyr54 insertion into a hydrophobic pocket (Leu281, Phe285, Trp304, Leu323) provides stabilizing van der Waals interactions [2] [6].
  • Site 3 (Loop9-19): Stabilized by the Cys16-Cys37 disulfide bond, this region maintains the structural rigidity necessary for proper orientation of Sites 1 and 2 [3] [9].

Electrostatic potential mapping reveals that brazzein's positively charged face (pI ≈5.4) complements the negatively charged T1R2 binding cleft. Disruption of this charge complementarity through mutations like E36K (Site 2) or K5A (Site 3) significantly diminishes sweetness [1] [9]. Crystallographic studies of brazzein variants (D29K, R43A) at 1.3–1.5 Å resolution confirm that mutations alter surface electrostatics without disrupting the global fold, directly correlating electrostatic changes with sweetness modulation [6].

Role of Disulfide Bonds in Conformational Stability and Sensory Activation

Brazzein's exceptional thermal stability (retains activity after 4.5h at 80°C) and pH resistance (stable from pH 2.5-8.0) derive from its four disulfide bonds that constrain its compact CSαβ fold (Fig. 2A). These bonds create a rigid scaffold that maintains functional conformation under harsh conditions unsuitable for most proteins [3] [4]:

  • Cys4–Cys52: Connects the N- and C-termini in an unusual diagonal arrangement across the β-sheet. This bond contributes to termini proximity essential for receptor binding. The CKR-brazzein variant (C3-K4-R5) with shifted disulfide position exhibits only modest affinity reduction but increased backbone dynamics, confirming its structural role [3].
  • Cys16–Cys37: Stabilizes the Loop9-19 (Site 3). The C16A/C37A double mutant loses ≈80% sweetness potency due to disrupted loop conformation necessary for proper orientation of binding sites [2] [3].
  • Cys22–Cys47 and Cys26–Cys49: Maintain β-sheet integrity and overall fold stability.

NMR structural analyses reveal that disulfide bonds reduce backbone flexibility, particularly in the β-hairpin (residues 10–21) and Loop43. The 0.39 Å backbone RMSD in wild-type brazzein contrasts with the increased flexibility in disulfide-disrupted mutants, confirming that conformational rigidity is essential for maintaining the precise spatial arrangement of binding residues [3]. Thermal denaturation studies demonstrate a cooperative unfolding transition at 85°C, with disulfide bonds acting as covalent cross-links that prevent irreversible aggregation [4].

Comparative Analysis of Brazzein vs. Monellin Binding Topographies

Despite shared functionality as sweet proteins, brazzein and monellin exhibit divergent structural architectures and receptor engagement strategies (Table 2). Brazzein (6.5 kDa, 54 residues) adopts a compact, single-chain CSαβ fold stabilized by four disulfide bonds, while monellin (11.5 kDa) functions as a non-covalent heterodimer (A/B chains) with limited disulfide stabilization [8] [9]. This structural divergence translates to distinct receptor binding mechanisms:

  • Binding Site Topography: Brazzein utilizes three discontinuous sites (Loop43, Termini, Loop9-19) spanning both T1R2 and T1R3 subunits. Monellin employs a continuous binding surface primarily engaging the T1R3-VFTM, with limited T1R2 interaction [8] [9].
  • Electrostatic Complementarity: Brazzein's binding depends critically on salt bridge networks (e.g., Arg43–Glu252-T1R2). Monellin relies more on hydrophobic interactions and hydrogen bonding, particularly through residues AspB7 and GlnB25 [8].
  • Allosteric Modulation: Brazzein binding induces positive cooperativity for other sweet ligands (e.g., sucralose), suggesting receptor subunit rearrangement. This effect is attenuated in the T1R2:R217A mutant. Monellin shows minimal cooperative effects [9].

Table 2: Structural and Functional Comparison of Brazzein and Monellin

CharacteristicBrazzeinMonellin
Molecular Mass6.5 kDa11.5 kDa (heterodimer)
StructureSingle chain, 1α-helix/3β-sheetsTwo chains (A:44aa, B:50aa), no disulfide
Disulfide Bonds4 (C4-C52, C16-C37, C22-C47, C26-C49)None (dimeric interface stabilization)
Key Binding ResiduesArg43, Asp29, Tyr54, Glu36AspB7, GlnB25, AsnA22
Primary Receptor TargetT1R2-VFTM open conformation + T1R3-CRDT1R3-VFTM
Thermal StabilityRetains sweetness after 4.5h at 80°CDenatures above 60°C
Sweetness Potency500-2,000× sucrose (weight basis)≈3,000× sucrose (weight basis)

Functional assays demonstrate that brazzein maintains activity at temperatures >80°C where monellin denatures, reflecting their differing molecular stabilizations [4] [8]. The spatial separation of brazzein's functional sites supports a multipoint attachment model distinct from monellin's single-site engagement. This difference is highlighted by chimeric receptor studies: while monellin's activity depends primarily on T1R3-CRD, brazzein requires both T1R2-VFTM and T1R3-CRD for full activation [9]. Such mechanistic divergence explains why brazzein elicits a more persistent sweetness profile in sensory evaluations despite monellin's higher molar potency [8].

Properties

Product Name

Brazzein

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